

Gsk690693: A Technical Guide to a Pan-Akt Kinase Inhibitor

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Compound of Interest		
Compound Name:	Gsk 690693	
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This document provides an in-depth examination of Gsk690693, a potent, ATP-competitive, small-molecule inhibitor of the Akt serine/threonine kinase family. It details the compound's mechanism of action, its impact on critical signaling pathways, and summarizes key experimental findings and methodologies.

Core Function and Mechanism of Action

Gsk690693 is a novel aminofurazan-derived compound that functions as a pan-Akt kinase inhibitor, targeting all three isoforms of Akt (Akt1, Akt2, and Akt3) with low nanomolar potency. [1][2] Crystallography and biochemical analyses have confirmed that Gsk690693 acts as an ATP-competitive inhibitor.[1] By binding to the ATP-binding pocket of the Akt enzymes, it directly prevents the transfer of phosphate to downstream substrates, thereby blocking the propagation of signals essential for cell survival, proliferation, and metabolism.[1][3][4]

The inhibition of Akt1 and Akt2 by Gsk690693 has been shown to be reversible and time-dependent.[1] The compound demonstrates high selectivity for Akt isoforms over most other kinase families, although it does exhibit some activity against other members of the AGC kinase family, such as PKA and PKC, as well as certain kinases in the CAMK and STE families. [1][5]



The PI3K/Akt Signaling Pathway and Gsk690693 Inhibition

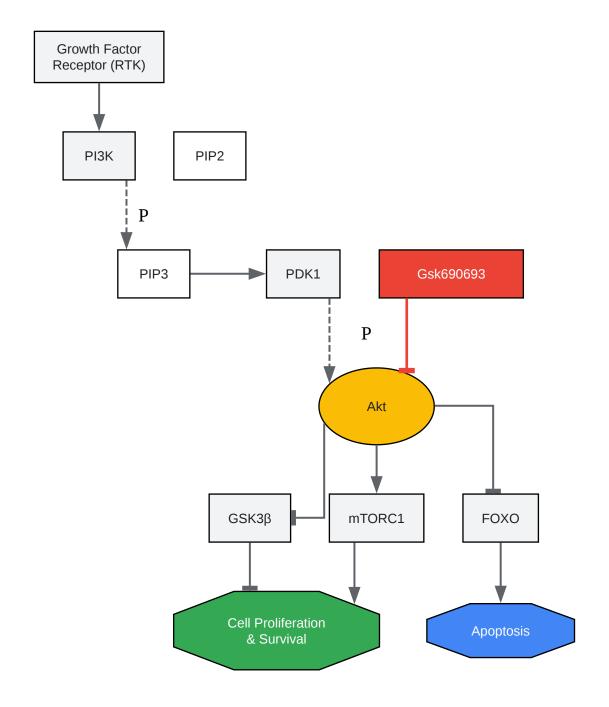
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in human cancers, promoting cell survival and proliferation.[4][6] Akt is a central node in this pathway.[2][4] Upon activation by upstream signals, Akt phosphorylates a multitude of downstream proteins.[2]

Gsk690693 intervention leads to a dose-dependent reduction in the phosphorylation of key Akt substrates.[1][2] These include:

- GSK3β (Glycogen Synthase Kinase 3β): Inhibition of GSK3β phosphorylation is a primary indicator of Akt inhibition in cellular assays.[1]
- PRAS40 (Proline-Rich Akt Substrate 40 kDa): Dephosphorylation of PRAS40 is another marker of Gsk690693 activity.[1][2][5]
- Forkhead Box Proteins (e.g., FOXO1, FOXO3a): By inhibiting Akt, Gsk690693 prevents the phosphorylation of FOXO transcription factors.[1][2] This leads to their nuclear accumulation, where they can activate genes involved in apoptosis and cell cycle arrest.[1][5]

The functional consequences of this pathway inhibition are significant, leading to the induction of apoptosis and the inhibition of cell proliferation in various tumor cell lines.[1][2]





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Diagram 1: Gsk690693 Inhibition of the PI3K/Akt Signaling Pathway.

Quantitative Data Summary

The potency and selectivity of Gsk690693 have been characterized through various in vitro assays.

Table 1: Kinase Inhibitory Profile of Gsk690693



Kinase Target	IC50 (nmol/L)	Kinase Family
Akt1	2	AGC
Akt2	13	AGC
Akt3	9	AGC
PKA	24	AGC
PrkX	5	AGC
PKC isozymes	2-21	AGC
AMPK	50	САМК
DAPK3	81	CAMK
PAK4	10	STE
PAK5	52	STE
PAK6	6	STE

Data sourced from multiple studies.[1][5][7]

Table 2: Cellular Activity of Gsk690693 in Tumor Cell Lines

Cell Line	Tumor Type	GSK3β Phosphorylation IC50 (nmol/L)	Cell Proliferation IC50 (nmol/L)
BT474	Breast Carcinoma	43 - 150 (avg. range)	86
T47D	Breast Carcinoma	N/A	72
ZR-75-1	Breast Carcinoma	N/A	79
HCC1954	Breast Carcinoma	N/A	119
MDA-MB-453	Breast Carcinoma	N/A	975
LNCaP	Prostate Cancer	43 - 150 (avg. range)	147



Data represents average ranges or specific values from cited literature.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are summarized from published studies on Gsk690693.

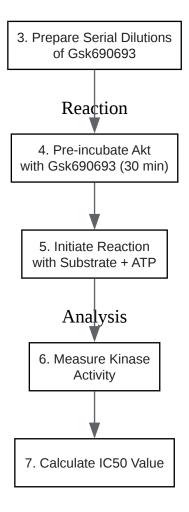
This protocol was used to determine the IC50 values of Gsk690693 against purified kinases.

- Enzyme Preparation: His-tagged full-length Akt1, Akt2, or Akt3 were expressed in a baculovirus system and purified.[5]
- Enzyme Activation: Purified Akt enzymes were activated via phosphorylation. PDK1 was used to phosphorylate Threonine 308, and MK2 was used to phosphorylate Serine 473.[5]
- Inhibitor Incubation: To account for time-dependent inhibition, activated Akt enzymes were pre-incubated with various concentrations of Gsk690693 (dissolved in DMSO) at room temperature for 30 minutes.[1][5]
- Reaction Initiation: The kinase reaction was initiated by the addition of the appropriate substrate.
- Activity Measurement: Kinase activity was measured, and IC50 values were calculated by analyzing the dose-response curve of the inhibitor.



Preparation

- 1. Purify Recombinant Akt Enzyme
 - 2. Activate Enzyme (with PDK1, MK2)



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Diagram 2: General Workflow for an In Vitro Kinase Inhibition Assay.

• GSK3β Phosphorylation ELISA: To measure the intracellular inhibition of Akt, an ELISA was used.[1] Tumor cells were treated with Gsk690693, and cell lysates were prepared. The

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levels of phosphorylated GSK3β (Ser9) were then quantified using a specific ELISA kit to determine dose-dependent inhibition.[1]

- FOXO3A Nuclear Translocation: To confirm the functional consequence of Akt inhibition, the
 cellular localization of a FOXO3A-GFP fusion protein was monitored.[1] Cells were treated
 with Gsk690693, and the accumulation of the fluorescently tagged FOXO3A protein in the
 nucleus was observed via microscopy, indicating a disruption of Akt-mediated nuclear
 exclusion.[1]
- Cell Proliferation Assay: The anti-proliferative effects of Gsk690693 were assessed using various methods, including the DIMSCAN system, which uses fluorescein diacetate (FDA) to quantify viable cell numbers after a 96-hour incubation period with the compound.[4]
- Compound Formulation: For in vivo studies in mice, Gsk690693 was formulated in either 4%
 DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[1][8]
- Administration: The compound was administered to tumor-bearing mice, often via intraperitoneal (i.p.) injection, at doses such as 30 mg/kg daily for a specified treatment cycle.[4][8]
- Efficacy Evaluation: Antitumor activity was evaluated by measuring tumor volume over time and assessing the median event-free survival (EFS) of treated versus control animals.[4]

Clinical Development and Outlook

Gsk690693 has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[4] These studies demonstrated that the compound was generally well-tolerated at the doses tested and showed a predictable pharmacokinetic profile. On-target biological effects were confirmed through pharmacodynamic assessments in patient samples. A notable and anticipated side effect was transient hyperglycemia, consistent with Akt's role in glucose metabolism. While showing modest antitumor activity as a monotherapy in molecularly unselected populations, the potent, on-target activity of Gsk690693 supports its further investigation, potentially in combination with other anticancer agents like the EGFR/ErbB2 inhibitor lapatinib, where additive effects have been observed preclinically.[2][6]



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